Cas no 75794-20-6 (Benzenamine, 2-methyl-4-(methylthio)-)

Benzenamine, 2-methyl-4-(methylthio)-, is a substituted aniline derivative featuring a methylthio group at the para position and a methyl group at the ortho position relative to the amine functionality. This structural configuration imparts unique reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. The methylthio group enhances electron density, influencing its participation in electrophilic substitution and coupling reactions. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in fine chemical manufacturing. Proper handling and storage are recommended due to its potential sensitivity to oxidation.
Benzenamine, 2-methyl-4-(methylthio)- structure
75794-20-6 structure
Product Name:Benzenamine, 2-methyl-4-(methylthio)-
CAS No:75794-20-6
MF:C8H11NS
MW:153.24464058876
CID:538981
PubChem ID:14361990
Update Time:2025-08-05

Benzenamine, 2-methyl-4-(methylthio)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-methyl-4-(methylthio)-
    • 2-methyl-4-methylsulfanylaniline
    • 2-METHYL-4-(METHYLSULFANYL)ANILINE
    • DTXSID70559373
    • 75794-20-6
    • SCHEMBL6371600
    • EN300-7010144
    • Inchi: 1S/C8H11NS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3
    • InChI Key: JKYNEUYDCSNWAO-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=C(C)C=1)N

Computed Properties

  • Exact Mass: 153.06133
  • Monoisotopic Mass: 153.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • PSA: 26.02

Benzenamine, 2-methyl-4-(methylthio)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7010144-0.05g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
0.05g
$94.0 2023-05-24
Enamine
EN300-7010144-0.1g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
0.1g
$140.0 2023-05-24
Enamine
EN300-7010144-0.25g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
0.25g
$200.0 2023-05-24
Enamine
EN300-7010144-0.5g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
0.5g
$374.0 2023-05-24
Enamine
EN300-7010144-1.0g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
1g
$499.0 2023-05-24
Enamine
EN300-7010144-2.5g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
2.5g
$978.0 2023-05-24
Enamine
EN300-7010144-5.0g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
5g
$1448.0 2023-05-24
Enamine
EN300-7010144-10.0g
2-methyl-4-(methylsulfanyl)aniline
75794-20-6 95%
10g
$2146.0 2023-05-24
1PlusChem
1P008PR1-50mg
Benzenamine, 2-methyl-4-(methylthio)-
75794-20-6 95%
50mg
$173.00 2024-04-21
1PlusChem
1P008PR1-100mg
Benzenamine, 2-methyl-4-(methylthio)-
75794-20-6 95%
100mg
$228.00 2024-04-21

Benzenamine, 2-methyl-4-(methylthio)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium iodide Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
Reference
Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I
Xu, Yinfeng; et al, Organic & Biomolecular Chemistry, 2015, 13(38), 9742-9745

Benzenamine, 2-methyl-4-(methylthio)- Raw materials

Benzenamine, 2-methyl-4-(methylthio)- Preparation Products

Additional information on Benzenamine, 2-methyl-4-(methylthio)-

Benzenamine, 2-methyl-4-(methylthio)- (CAS No. 75794-20-6): An Overview of Its Properties and Applications

Benzenamine, 2-methyl-4-(methylthio)- (CAS No. 75794-20-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-Methyl-4-(methylthio)aniline, is characterized by its unique molecular structure and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

The molecular formula of Benzenamine, 2-methyl-4-(methylthio)- is C9H13NS, and its molecular weight is approximately 163.27 g/mol. The compound features a benzene ring substituted with a methyl group at the 2-position and a methylthio group at the 4-position. The presence of these functional groups imparts distinct chemical reactivity and biological properties to the molecule.

In terms of physical properties, Benzenamine, 2-methyl-4-(methylthio)- is a colorless to pale yellow liquid with a characteristic odor. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and formulations.

The synthesis of Benzenamine, 2-methyl-4-(methylthio)- can be achieved through several routes. One common method involves the reaction of 2-methyl-4-nitrobenzenethiol with sodium hydrosulfide to form 2-methyl-4-thiobenzenethiol, followed by reduction with iron powder in the presence of hydrochloric acid to yield the desired aniline derivative. Another approach involves the nucleophilic substitution of 2-methyl-4-chlorobenzene thiol with ammonia in an appropriate solvent system.

Benzenamine, 2-methyl-4-(methylthio)- has been extensively studied for its biological activities. Recent research has highlighted its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it has been used as a building block in the development of antimicrobial agents and anti-inflammatory drugs. The presence of the methylthio group confers enhanced lipophilicity and metabolic stability to the final products, making them more effective in their intended applications.

In addition to its pharmaceutical applications, Benzenamine, 2-methyl-4-(methylthio)- has shown promise in the field of materials science. It can be used as a precursor for the synthesis of conductive polymers and other advanced materials due to its ability to participate in polymerization reactions. This property opens up new avenues for its use in electronic devices and sensors.

The environmental impact of Benzenamine, 2-methyl-4-(methylthio)- is an important consideration in its industrial application. Studies have shown that it can be biodegraded under certain conditions, reducing its potential for long-term environmental persistence. However, proper handling and disposal practices are still essential to minimize any adverse effects on ecosystems.

In conclusion, Benzenamine, 2-methyl-4-(methylthio)- (CAS No. 75794-20-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique chemical structure and properties make it a valuable intermediate in various synthetic processes. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in scientific and industrial contexts.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.